molecular formula C8H8ClNO4S B2854972 4-Chloro-3-methanesulfonamidobenzoic acid CAS No. 94101-69-6

4-Chloro-3-methanesulfonamidobenzoic acid

Cat. No.: B2854972
CAS No.: 94101-69-6
M. Wt: 249.67
InChI Key: SPCBMHGUHKLVLV-UHFFFAOYSA-N
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Description

4-Chloro-3-methanesulfonamidobenzoic acid (CAS 1429-44-3) is a benzoic acid derivative with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is a solid at room temperature, with a calculated boiling point of 456.966°C and a flash point of 230.165°C . It features both a carboxylic acid and a methylsulfonamide functional group on a chlorinated benzene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound belongs to a class of chemicals known as sulfamylbenzoic acids. Patents suggest that related sulfamylbenzoic acids have been investigated for their potential to reduce blood lipid levels, indicating possible research applications in the study of conditions like atherosclerosis . As such, this compound may be of interest for pharmacological research, particularly in the development and study of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(methanesulfonamido)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCBMHGUHKLVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 3 Methanesulfonamidobenzoic Acid

Retrosynthetic Analysis of the 4-Chloro-3-methanesulfonamidobenzoic Acid Core

A retrosynthetic analysis of this compound (I) provides a logical framework for devising its synthesis. The primary disconnection targets the sulfonamide bond (C-N), a common strategy for amides and related functional groups. amazonaws.com This leads to two key synthons: an arylamine precursor, 3-amino-4-chlorobenzoic acid (II), and a methanesulfonyl electrophile, represented by methanesulfonyl chloride (III).

Further disconnection of the amino group in precursor (II) through a functional group interconversion (FGI) points to the corresponding nitro compound, 4-chloro-3-nitrobenzoic acid (IV). The nitro group is a versatile precursor to an amino group, typically introduced via reduction.

The synthesis of intermediate (IV) can be traced back to a simpler, commercially available starting material, 4-chlorobenzoic acid (V). The introduction of the nitro group at the position meta to the carboxyl group and ortho to the chloro group is achieved through an electrophilic aromatic substitution (nitration) reaction. This strategic disconnection highlights 4-chlorobenzoic acid as the logical starting point for the entire synthesis.

Synthetic Routes to 4-Chloro-3-substituted Benzoic Acid Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of key 4-chloro-3-substituted benzoic acid intermediates. These building blocks provide the foundational scaffold upon which the final functional groups are assembled.

4-Chloro-3-nitrobenzoic acid is a critical intermediate, and its synthesis is well-established through several reliable methods.

Nitration of 4-Chlorobenzoic Acid: The most direct and common method is the electrophilic nitration of 4-chlorobenzoic acid. This reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the aromatic ring guide the regioselectivity of the reaction. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. Since the para position to the chlorine is occupied, the incoming nitro group is directed to the position 3, which is ortho to the chlorine and meta to the carboxyl group. High yields can be achieved by controlling the reaction temperature and stoichiometry. guidechem.comprepchem.com

Oxidation of 4-Chloro-3-nitrotoluene: An alternative pathway begins with 4-chlorotoluene. This starting material is first nitrated to produce 4-chloro-3-nitrotoluene. The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in a suitable solvent system like an ethanol (B145695)/water mixture. guidechem.com This route provides an alternative when 4-chlorobenzoic acid is not the preferred starting material.

Table 1: Comparison of Synthetic Routes to 4-Chloro-3-nitrobenzoic Acid
Starting MaterialReagentsKey TransformationTypical YieldReference
4-Chlorobenzoic acidConc. HNO₃, Conc. H₂SO₄Electrophilic Nitration90-97% guidechem.com
4-Chlorobenzoic acidMixed Acid (HNO₃/H₂SO₄) in 1,2-dichloroethaneElectrophilic Nitration~97% prepchem.com
4-Chloro-3-nitrotolueneKMnO₄, Ethanol, WaterSide-chain Oxidation~91% guidechem.com

4-Chloro-3-sulfamoylbenzoic acid is another important intermediate and is structurally related to the target compound. Its synthesis also typically starts from 4-chlorobenzoic acid.

The key step is the introduction of a sulfonyl group onto the aromatic ring via electrophilic substitution using chlorosulfonic acid (ClSO₃H). google.com This reaction yields the intermediate 4-chloro-3-chlorosulfonylbenzoic acid. The reaction is often performed by heating the mixture of 4-chlorobenzoic acid and chlorosulfonic acid. google.com

The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to the corresponding sulfonamide. Treatment of 4-chloro-3-chlorosulfonylbenzoic acid with ammonia (B1221849) (either liquid ammonia or an aqueous solution) results in a nucleophilic substitution at the sulfur atom, replacing the chlorine with an amino group to form 4-chloro-3-sulfamoylbenzoic acid. google.com

Table 2: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid
StepPrecursorReagentsProductReference
1 (Chlorosulfonation)4-Chlorobenzoic acidChlorosulfonic acid (ClSO₃H)4-Chloro-3-chlorosulfonylbenzoic acid google.com
2 (Amination)4-Chloro-3-chlorosulfonylbenzoic acidAmmonia (NH₃)4-Chloro-3-sulfamoylbenzoic acid google.com

The synthesis of this compound relies on a family of related chlorobenzoic acid building blocks. The primary starting material, 4-chlorobenzoic acid , is a commercially available compound. lobachemie.comnih.govsigmaaldrich.com Another crucial, though transient, intermediate is 3-amino-4-chlorobenzoic acid . This compound is not typically isolated as a starting material but is generated in situ or as an intermediate step through the reduction of 4-chloro-3-nitrobenzoic acid. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing metals in acid (e.g., Sn/HCl or Fe/HCl), are effective for converting the nitro group to an amine. msu.edu The synthesis of other functionalized building blocks, such as 4-amino-3-chlorobenzoic acid from its corresponding methyl ester via hydrolysis, has also been described.

Formation of the Methanesulfonamido Moiety

The final key transformation in the synthesis of this compound is the formation of the methanesulfonamido group. This is typically accomplished in a two-step sequence starting from the 4-chloro-3-nitrobenzoic acid intermediate.

Reduction of the Nitro Group: The nitro group of 4-chloro-3-nitrobenzoic acid is first reduced to an amino group to yield 3-amino-4-chlorobenzoic acid. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various reducing agents as mentioned previously (e.g., catalytic hydrogenation).

Sulfonylation of the Amino Group: The resulting 3-amino-4-chlorobenzoic acid is then reacted with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base (such as pyridine (B92270) or triethylamine). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. In this step, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride and displacing the chloride ion. This forms the stable N-S bond of the methanesulfonamide (B31651), yielding the final product, this compound. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of intermediates and the final product are critical for obtaining a compound of high purity. Standard laboratory techniques are employed throughout the synthetic sequence.

Following a reaction, the initial work-up often involves pouring the reaction mixture into ice water to precipitate the solid product. guidechem.comgoogle.com The crude solid can then be isolated by filtration . The collected solid is typically washed with cold water or other appropriate solvents to remove residual acids and other water-soluble impurities. prepchem.com

Recrystallization is the most common method for purifying the solid intermediates and the final product. A suitable solvent or solvent system is chosen in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. For instance, ethanol or ethanol/water mixtures are often used for compounds like 4-chloro-3-nitrobenzoic acid. guidechem.com This process effectively removes impurities that have different solubility profiles. The purity of the final compound can be assessed using techniques such as melting point determination and chromatographic or spectroscopic methods.

Table 3: Common Purification Techniques
TechniquePurposeApplication StageReference
Precipitation in Ice WaterInitial isolation of crude product from the reaction mixture.Post-reaction work-up for intermediates. guidechem.comgoogle.com
FiltrationSeparation of solid product from the liquid phase.Isolation of crude and purified solids. prepchem.com
WashingRemoval of soluble impurities from the isolated solid.Post-filtration of crude product. prepchem.comgoogle.com
RecrystallizationHigh-level purification of the solid compound.Purification of intermediates and the final product. guidechem.com

Optimization of Synthetic Conditions and Yields

Chlorosulfonation of 4-Chlorobenzoic Acid

The initial step, the chlorosulfonation of 4-chlorobenzoic acid, is a critical stage where the prevention of side product formation is paramount. The reaction is typically carried out by treating 4-chlorobenzoic acid with an excess of chlorosulfonic acid.

Key Optimization Parameters:

Temperature: Control of the reaction temperature is crucial to minimize the formation of impurities. Studies have indicated that maintaining the reaction temperature below 50°C can significantly reduce the occurrence of side reactions, such as polysulfonation. In some established procedures, the reaction is conducted at elevated temperatures, for instance, by heating a mixture of 4-chlorobenzoic acid and chlorosulfonic acid at 140°C for six hours. However, for optimal purity, lower temperatures are advisable.

Reagent Stoichiometry: The molar ratio of chlorosulfonic acid to 4-chlorobenzoic acid is another vital parameter. A significant excess of chlorosulfonic acid is generally employed to ensure the complete conversion of the starting material.

Table 1: Effect of Temperature on the Chlorosulfonation of 4-Chlorobenzoic Acid

EntryTemperature (°C)Reaction Time (hours)Molar Ratio (Chlorosulfonic Acid : 4-Chlorobenzoic Acid)Observed Outcome
1< 506> 3:1Minimized side reactions, improved purity
21406> 3:1Effective conversion, potential for increased impurities

Amidation of 4-Chloro-3-(chlorosulfonyl)benzoic Acid with Methylamine (B109427)

The second step involves the reaction of the intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, with methylamine to form the desired methanesulfonamide.

Key Optimization Parameters:

Temperature and Reaction Time: This step is often performed at or below room temperature. One documented procedure involves adding 4-chloro-3-(chlorosulfonyl)benzoic acid to a chilled 25% aqueous solution of methylamine and allowing the reaction to proceed at room temperature for four hours. This controlled temperature helps to manage the exothermic nature of the reaction and prevent the degradation of the product.

Solvent: The reaction is typically carried out in an aqueous medium, utilizing an aqueous solution of methylamine. This facilitates the reaction and the subsequent work-up procedure.

pH Control during Work-up: Following the reaction, the pH of the solution is carefully adjusted to isolate the product. The mixture is typically acidified to a pH of 6 with acetic acid to precipitate and remove any unreacted starting material or byproducts. Subsequently, the desired 4-chloro-3-(methylsulfamoyl)benzoic acid is precipitated from the filtrate by the addition of a stronger acid, such as hydrochloric acid.

Table 2: Optimized Conditions for the Amidation of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

ParameterOptimized ConditionRationale
Amine Methylamine (aqueous solution)Forms the desired N-methylsulfonamide
Temperature Room Temperature (after initial chilling)Controlled reaction, minimizes degradation
Reaction Time 4 hoursSufficient time for complete conversion
Work-up Sequential acidificationSelective precipitation for purification

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, which is essential for its subsequent applications.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Chloro-3-methanesulfonamidobenzoic acid, ¹H NMR would be expected to reveal the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring, the methyl group of the sulfonamide, and the acidic proton of the carboxylic acid. Similarly, ¹³C NMR would provide information on the chemical environment of each carbon atom in the molecule. The specific chemical shifts and coupling constants would be diagnostic for the substitution pattern of the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₈H₈ClNO₄S. The analysis would involve ionizing the molecule and measuring its mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum could also offer further structural insights. While predicted mass spectral data can be calculated, experimental data is required for confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and various vibrations associated with the substituted benzene ring.

X-ray Crystallography for Solid-State Structure Determination

In the absence of published experimental data, any discussion of the spectroscopic and crystallographic properties of this compound remains speculative. The generation of detailed data tables and in-depth analysis of research findings is contingent upon the availability of primary research focused on the synthesis and characterization of this specific compound.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Methanesulfonamidobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. These methods can predict a variety of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. Such data provides insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Despite the utility of these methods in characterizing sulfonamide-containing compounds, specific studies detailing the quantum chemical calculations for 4-Chloro-3-methanesulfonamidobenzoic acid are not available in the reviewed literature. Consequently, data tables of its electronic properties derived from such calculations cannot be provided.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Energy minimization techniques are used to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This information is crucial for understanding a molecule's three-dimensional structure and how it might interact with biological targets.

No specific conformational analysis or energy minimization studies for this compound have been published. Therefore, a data table of low-energy conformers and their relative energies is not available.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By simulating the movements of atoms and molecules over time, MD can reveal information about conformational flexibility, solvent interactions, and the stability of molecular complexes. These simulations are valuable for understanding how a molecule behaves in a dynamic biological environment.

There are no specific molecular dynamics simulation studies focused on this compound reported in the scientific literature. As such, findings regarding its dynamic behavior, such as root-mean-square deviation (RMSD) or radius of gyration, cannot be presented.

Prediction of Molecular Interactions and Binding Affinities (e.g., with conceptual targets)

Computational methods, including molecular docking and free energy calculations, are often employed to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. These predictions can identify key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and estimate the binding affinity, which is a measure of the strength of the interaction.

In the absence of any published research on the molecular interactions of this compound with specific conceptual targets, no data on its predicted binding affinities or interaction patterns can be provided.

In Silico Screening Potential as a Research Tool

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. The potential of a compound as a research tool is often initially assessed through such computational approaches, which can predict properties like drug-likeness based on rules such as Lipinski's rule of five.

While general predictive models for such properties exist, no studies have specifically reported on the in silico screening potential or the calculated drug-likeness properties of this compound.

Exploration of Derivatives and Analogues of 4 Chloro 3 Methanesulfonamidobenzoic Acid

Design Principles for Structural Modification

The design of derivatives and analogues of 4-chloro-3-methanesulfonamidobenzoic acid is primarily driven by the goal of optimizing its biological activity, selectivity, and pharmacokinetic profile. Key design principles involve structure-activity relationship (SAR) studies, where systematic modifications of the core structure are correlated with changes in biological effect.

Another important design consideration is the modification of the carboxylic acid group. This functional group is often crucial for target binding but can also lead to rapid metabolism or poor cell permeability. Therefore, strategies such as esterification or conversion to other acidic functional groups are employed.

Computational modeling and docking studies can also guide the design of new analogues by predicting how structural changes will affect the binding to a target protein. This allows for a more rational approach to prioritizing the synthesis of compounds with a higher probability of desired activity.

Synthetic Strategies for Analog Generation

A variety of synthetic strategies can be employed to generate a diverse library of this compound analogues. These strategies often involve multi-step sequences that allow for the introduction of various functional groups at different positions of the scaffold.

Variations in the Sulfonyl Group:

The methanesulfonyl group can be modified by starting with different sulfonyl chlorides in the initial synthesis. For example, reacting 3-amino-4-chlorobenzoic acid with a range of alkyl or arylsulfonyl chlorides would yield analogues with different substituents on the sulfur atom.

A common precursor for the synthesis of sulfonamides is the corresponding sulfonyl chloride. The synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride, a related intermediate, can be achieved by the reaction of o-chloro-nitro-benzene with chlorosulfonic acid. This intermediate can then be reduced and further functionalized to generate a variety of sulfonamides.

Variations in the Benzoic Acid Moiety:

Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, which can then be used as a handle for further functionalization, such as etherification or conversion to other functional groups.

Variations in the Chlorine Position:

Synthesizing analogues with the chlorine atom at different positions on the aromatic ring would require starting from different chlorinated benzoic acid isomers. For example, starting with 2-chloro-5-aminobenzoic acid or 4-chloro-2-aminobenzoic acid and following a similar synthetic route would allow for the exploration of the positional importance of the halogen substituent.

The following table summarizes some examples of synthetic modifications to the 4-chloro-3-sulfamoylbenzoic acid scaffold as described in the patent literature, which can be conceptually applied to this compound. google.com

Modification SiteExample of ModificationResulting Functional Group
Sulfonamide NitrogenReaction with various aldehydes/ketones and subsequent reductionSubstituted sulfonamide
Carboxylic AcidConversion to acyl hydrazideHydrazide
Carboxylic AcidEsterificationEster

Investigation of Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound without drastically altering its core structure and biological activity. This approach involves replacing a functional group with another that has similar steric, electronic, or physicochemical properties.

For this compound, the carboxylic acid and the sulfonamide groups are prime candidates for bioisosteric replacement.

Carboxylic Acid Bioisosteres:

The carboxylic acid group is often replaced to improve metabolic stability, cell permeability, and oral bioavailability. Common bioisosteres for a carboxylic acid include:

Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding properties of a carboxylic acid.

Acylsulfonamides: These groups can also act as carboxylic acid surrogates with similar acidity.

Hydroxamic acids: These functional groups can also exhibit acidic properties and act as chelating agents.

The choice of a particular bioisostere depends on the specific context of the biological target and the desired physicochemical properties.

Sulfonamide Bioisosteres:

The sulfonamide group itself can be considered a bioisostere of an amide bond, offering improved hydrolytic stability. However, the sulfonamide moiety can also be replaced by other functional groups to modulate the compound's properties. For example, a retro-sulfonamide (where the -SO2NH- linkage is reversed to -NHSO2-) could be investigated to alter the directionality of hydrogen bonding.

The following table provides examples of common bioisosteric replacements for the key functional groups in this compound.

Original Functional GroupBioisosteric ReplacementPotential Advantages
Carboxylic Acid (-COOH)TetrazoleImproved metabolic stability, increased lipophilicity
Carboxylic Acid (-COOH)AcylsulfonamideSimilar acidity, potential for improved cell permeability
Sulfonamide (-SO2NH-)Amide (-CONH-)Different hydrogen bonding pattern, altered polarity
Sulfonamide (-SO2NH-)Retro-sulfonamide (-NHSO2-)Altered hydrogen bond directionality

Stereochemical Considerations in Derivative Synthesis

The introduction of chirality into a drug molecule can have profound effects on its biological activity, selectivity, and safety profile. While this compound itself is achiral, its derivatives can be made chiral by introducing stereocenters.

Stereochemical considerations in the synthesis of derivatives can arise in several ways:

Substitution on the Sulfonamide Nitrogen: If an unsymmetrical or chiral substituent is introduced on the sulfonamide nitrogen, a stereocenter may be created. For example, reaction with a chiral amine would lead to a diastereomeric mixture that may require separation.

Modification of the Benzoic Acid Moiety: If the carboxylic acid is converted to an ester or amide with a chiral alcohol or amine, diastereomers will be formed.

Introduction of Chiral Centers on Side Chains: If substituents with stereocenters are introduced elsewhere on the molecule, this will lead to stereoisomers.

The synthesis of enantiomerically pure derivatives often requires the use of stereoselective synthetic methods. Modern organic chemistry offers a plethora of techniques for achieving this, including:

Use of chiral starting materials: Starting the synthesis with an enantiomerically pure building block is a common strategy.

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to proceed stereoselectively.

Asymmetric catalysis: The use of chiral catalysts can promote the formation of one enantiomer over the other. For example, the synthesis of chiral sulfonamides can be achieved through palladium-catalyzed arylation of cyclic imines. rsc.org

The development of stereoselective syntheses for chiral analogues of this compound would be crucial for investigating the differential biological effects of the individual enantiomers and for developing more selective and potent drug candidates. Recent advances in the stereoselective synthesis of chiral sulfinyl compounds and Δ(1)-pyrroline sulfonamides highlight the growing toolbox available to medicinal chemists for creating structurally complex and stereochemically defined molecules. rsc.orgsemanticscholar.org

In Vitro Research Applications and Mechanistic Investigations Non Clinical

Enzyme Inhibition Studies (Conceptual, if applicable to related compounds)

Based on the activities of structurally related sulfonamides, 4-Chloro-3-methanesulfonamidobenzoic acid is conceptually a candidate for enzyme inhibition studies, particularly targeting carbonic anhydrases (CAs). A closely related compound, 4-chloro-3-sulfamoyl benzoic acid, has been utilized as a scaffold for synthesizing a series of benzenecarboxamide derivatives tested as inhibitors of three human carbonic anhydrase (hCA) isozymes: hCA I, hCA II, and hCA IV. nih.gov Some of these derivatives demonstrated low nanomolar affinity for hCA II and hCA IV, which are isozymes involved in the secretion of aqueous humor in the eye. nih.gov

Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of the carbonic anhydrase enzyme family. wikipedia.org These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction in various physiological processes. researchgate.net Inhibition of specific CA isozymes can lead to therapeutic effects in conditions like glaucoma, epilepsy, and altitude sickness. nih.govdrugs.com Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against various carbonic anhydrase isozymes.

Table 1: Conceptual Enzyme Inhibition Profile for this compound based on Related Compounds

Target Enzyme FamilyPotential Isozyme TargetsRationale for Conceptual Inhibition
Carbonic Anhydrases (CAs)hCA I, hCA II, hCA IVStructural similarity to 4-chloro-3-sulfamoyl benzoic acid, a known precursor for CA inhibitors. nih.gov

Receptor Binding Assays (Conceptual, if applicable to related compounds)

Receptor binding assays typically involve incubating the test compound with a preparation of the target receptor and a radiolabeled or fluorescently tagged ligand known to bind to that receptor. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity.

Cellular Pathway Modulation in Research Models

The potential for this compound to modulate cellular pathways can be inferred from the known activities of other sulfonamide-containing compounds. For instance, derivatives of 4-chloro-2-mercaptobenzenesulfonamide have demonstrated in vitro antitumor activity against various human tumor cell lines, including colon, renal, and melanoma cancers. nih.gov One prominent compound from this series showed significant activity against non-small cell lung cancer cells. nih.gov The antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamides has also been reported, with some compounds showing promising activity against anaerobic Gram-positive bacteria. nih.gov

These findings suggest that compounds structurally related to this compound can influence cellular pathways related to cell proliferation and survival in cancer cells and bacteria. Further in vitro studies using cell-based assays would be necessary to determine if this compound itself can modulate pathways such as apoptosis, cell cycle progression, or signal transduction cascades in relevant research models.

Mechanisms of Action Elucidation at a Molecular Level

The molecular mechanism of action for sulfonamides is best characterized in the context of their antibacterial effects. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. biorxiv.org By blocking the synthesis of folic acid, sulfonamides inhibit bacterial proliferation.

Given its sulfonamide core, a primary hypothetical mechanism of action for this compound, particularly in antimicrobial studies, would be the inhibition of dihydropteroate synthase.

At a molecular level, the mechanism of sulfonamide resistance has also been studied. Resistance can arise from mutations in the bacterial folP gene, which encodes for DHPS, or through the acquisition of sul genes that code for sulfa-insensitive DHPS enzymes. nih.gov Crystal structures of these resistant enzymes have revealed significant reorganization of the PABA-binding region, which allows them to discriminate against sulfonamides while still binding the natural substrate, PABA. nih.govbiorxiv.org

For non-antibacterial activities, such as carbonic anhydrase inhibition, the mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. researchgate.net

Advanced Analytical Method Development for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of 4-Chloro-3-methanesulfonamidobenzoic acid due to its high resolution, sensitivity, and applicability to non-volatile compounds. ekb.eg Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamide derivatives. wu.ac.thresearchgate.net

The development of an RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.

Column Selection: C8 and C18 columns are widely used for the separation of sulfonamides and related aromatic acids. wu.ac.thnih.gov A typical column, such as a YMC-Triart C8 (250×4.6 mm, 5µm) or a Zorbax Eclipse XDB C18, provides a non-polar stationary phase that interacts with the analyte. researchgate.netnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The organic component, often acetonitrile (B52724) or methanol, is adjusted to control the retention time of the compound. mdpi.comresearchgate.net The aqueous phase is usually acidified with agents like formic acid, acetic acid, or a phosphate (B84403) buffer to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution in a reasonable timeframe. wu.ac.th

Detection: Given the presence of a chromophoric aromatic ring, UV detection is the most straightforward and common method. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, helping to assess peak purity and identify components. wu.ac.thresearchgate.net The detection wavelength is typically set around the compound's absorbance maximum, for instance, at 265 nm. wu.ac.thresearchgate.net

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is common for standard 4.6 mm ID columns. wu.ac.thresearchgate.net Controlling the column temperature, for example at 25 °C, helps ensure run-to-run reproducibility of retention times. wu.ac.th

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph with PDA Detector
Column YMC-Triart C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm (PDA Scan 200-400 nm)
Injection Volume 5 µL

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds. However, this compound is a non-volatile, polar molecule due to its carboxylic acid and sulfonamide groups. Therefore, direct analysis by GC is not feasible. A crucial step in GC method development for this compound is derivatization.

Derivatization: To increase volatility and thermal stability, the polar functional groups must be chemically modified. The carboxylic acid group is typically converted into an ester, for example, a methyl ester, using a derivatizing agent like diazomethane (B1218177) or methyl chloroformate. researchgate.net This process transforms the non-volatile acid into a form suitable for GC analysis. researchgate.net

Column Selection: A mid-polarity capillary column, such as a DB-5 or DB-200, is often suitable for separating chlorinated aromatic compounds. researchgate.net The choice of column depends on the specific separation required to resolve the derivatized analyte from potential impurities.

Carrier Gas and Flow Rate: Helium is a common carrier gas, with a constant flow rate optimized for the column dimensions to ensure high efficiency.

Temperature Program: A temperature gradient is essential for GC analysis. The program starts at a lower temperature to allow for the separation of more volatile components and gradually increases to elute the derivatized analyte and less volatile impurities.

Detection: A Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer (MS) is highly preferred. nih.govresearchgate.net GC-MS provides not only quantification but also structural information, which is invaluable for the definitive identification of the analyte and any unknown impurities. nih.gov Negative ion chemical ionization (NICI) can be a particularly sensitive technique for halogenated compounds. nih.gov

Table 2: Example GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Derivatization Agent Diazomethane (to form methyl ester)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)
Mass Range 50-500 amu

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. usp.org It provides high efficiency and requires minimal sample and solvent volumes. For an ionizable compound like this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode. usp.org

Separation Principle: In CZE, the separation occurs because analytes migrate at different velocities based on their charge-to-size ratio when a high voltage is applied across a capillary filled with a background electrolyte (BGE). usp.org As an anion at neutral or basic pH, this compound will migrate toward the anode.

Background Electrolyte (BGE): The composition and pH of the BGE are critical. A buffer system, such as a borate (B1201080) or phosphate buffer, is used to maintain a constant pH and control the charge of the analyte and the electroosmotic flow (EOF). researchgate.net The pH can be optimized to achieve the best separation from impurities.

Capillary: Uncoated fused-silica capillaries are commonly used. usp.org The inner surface of the capillary has silanol (B1196071) groups that are ionized at most pH levels, creating an EOF that drives the bulk flow of liquid through the capillary, typically towards the cathode.

Voltage and Injection: A high voltage (e.g., 15-30 kV) is applied to drive the separation. Samples are introduced into the capillary using either hydrodynamic or electrokinetic injection.

Detection: UV detection is the most common method in commercial CE instruments, similar to HPLC. nih.gov The detector is placed at a window etched into the capillary.

Table 3: Example Capillary Zone Electrophoresis Method Parameters

ParameterCondition
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused-Silica (50 cm total length, 40 cm effective length, 50 µm ID)
Background Electrolyte 20 mM Sodium Borate Buffer, pH 9.2
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 seconds)
Detection UV at 214 nm

Validation of Analytical Methods for Research-Grade Purity

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose—in this case, determining the purity and concentration of research-grade this compound. unodc.org Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ekb.eg The key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). gavinpublishers.com

Specificity/Selectivity: This parameter ensures that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com This is often demonstrated by analyzing spiked samples and showing that the analyte peak is free from interference. wu.ac.th

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. nih.gov

Accuracy: Accuracy reflects the closeness of the test results to the true value. scielo.br It is assessed by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiked samples) and the percentage of the analyte recovered by the method is calculated. nih.gov Recoveries are often expected to be within 98-102%. gavinpublishers.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Analysis over a short interval of time by the same analyst with the same equipment.

Intermediate Precision (Inter-assay precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. nih.gov For a purity assay, the LOQ must be low enough to quantify any potential impurities at their specification limits. researchgate.net

Table 4: Summary of Analytical Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria for Purity Methods
Specificity Ability to measure the analyte in the presence of impurities.Peak purity analysis, no co-elution with known impurities.
Linearity Proportionality of signal to analyte concentration.Correlation coefficient (R²) ≥ 0.999.
Range Concentration interval where the method is precise, accurate, and linear.e.g., 80% to 120% of the target concentration. scielo.br
Accuracy Closeness of the measured value to the true value.Recovery of 98.0% to 102.0%.
Precision (Repeatability) Agreement between replicate measurements.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Quantitation (LOQ) Lowest concentration quantifiable with accuracy and precision.Signal-to-Noise ratio ≥ 10; RSD at this level acceptable.
Limit of Detection (LOD) Lowest concentration detectable by the method.Signal-to-Noise ratio ≥ 3.

Future Directions in Research and Development of 4 Chloro 3 Methanesulfonamidobenzoic Acid

Exploration of Novel Synthetic Pathways

The future synthesis of 4-Chloro-3-methanesulfonamidobenzoic acid and its derivatives is likely to move beyond traditional batch processing methods towards more efficient, sustainable, and scalable technologies. Key areas of exploration will include green chemistry approaches and advanced reactor technologies.

Green Chemistry and Sustainable Synthesis: Recent advancements in synthetic organic chemistry have emphasized the importance of environmentally benign methods. For the synthesis of sulfonamides, this includes the use of safer solvents and reagents. mdpi.comrsc.org For instance, methods utilizing water as a solvent in the presence of a simple base like sodium carbonate for the coupling of sulfonyl chlorides with amines are gaining traction. mdpi.com Another promising avenue is mechanosynthesis, a solvent-free technique that uses mechanical force to induce chemical reactions. This approach has been successfully applied to the synthesis of sulfonamides and offers benefits such as reduced waste and lower energy consumption. rsc.org

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis of this compound and its analogs. acs.orgresearchgate.netacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic reactions. rsc.org The modular nature of flow reactors also facilitates multi-step syntheses and the rapid production of a library of derivatives for screening purposes. acs.org

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Synthesis
MethodologyKey AdvantagesPotential Application to this compound
Traditional Batch SynthesisWell-established procedures.Baseline for process improvement and cost analysis.
Green Chemistry (e.g., water-based synthesis, mechanosynthesis)Reduced environmental impact, lower cost, increased safety. mdpi.comrsc.orgDevelopment of eco-friendly and cost-effective manufacturing processes.
Flow ChemistryEnhanced reaction control, improved safety and scalability, facilitates library synthesis. acs.orgacs.orgrsc.orgRapid and safe production of the core molecule and a diverse set of derivatives.

Application of Advanced Computational Techniques for Rational Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with improved biological activity and pharmacokinetic profiles. For this compound, these techniques can guide the design of derivatives with enhanced potency and selectivity for specific biological targets.

Molecular Docking and Pharmacophore Modeling: Structure-based drug design will be central to these efforts. Molecular docking simulations can predict the binding orientation of this compound and its analogs within the active site of a target protein. nih.gov This information can be used to design modifications that enhance binding affinity and selectivity. In the absence of a known protein structure, ligand-based methods such as pharmacophore modeling can be employed to identify the key chemical features required for biological activity.

In Silico ADMET Prediction: A significant hurdle in drug development is the high attrition rate of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational tools can predict these properties early in the design phase, allowing for the prioritization of compounds with a higher likelihood of success. nih.govresearchgate.netresearchgate.netnih.gov By analyzing the structure of this compound, researchers can predict its likely metabolic fate, potential for toxicity, and other key pharmacokinetic parameters, and then design derivatives with an improved ADMET profile. nih.govresearchgate.net

Table 2: Computational Approaches in the Rational Design of this compound Derivatives
Computational TechniqueApplicationExpected Outcome
Molecular DockingPredicting binding modes of derivatives to target proteins. nih.govIdentification of modifications to improve binding affinity and selectivity.
Pharmacophore ModelingIdentifying essential structural features for biological activity. Guiding the design of novel scaffolds with similar activity profiles.
QSAR (Quantitative Structure-Activity Relationship)Correlating chemical structure with biological activity.Predicting the activity of unsynthesized compounds.
In Silico ADMET PredictionForecasting pharmacokinetic and toxicity profiles. nih.govresearchgate.netresearchgate.netnih.govPrioritization of drug-like candidates with favorable safety and metabolic properties.

Expansion of Derivative Libraries for Targeted Research Areas

The creation of diverse chemical libraries is fundamental to identifying new lead compounds. nih.gov For this compound, the systematic expansion of its derivative library will be crucial for exploring its therapeutic potential across various disease areas.

Combinatorial Chemistry and Diversity-Oriented Synthesis: Combinatorial chemistry techniques, including parallel synthesis, can be employed to rapidly generate a large number of derivatives. nih.gov This can be achieved by modifying the carboxylic acid and sulfonamide functionalities of the core structure with a wide range of building blocks. Furthermore, diversity-oriented synthesis (DOS) can be utilized to create structurally complex and diverse molecules from a common starting material, thereby increasing the chances of discovering novel biological activities. rsc.orgmskcc.org

Focused Libraries: In addition to creating diverse libraries, the design of focused libraries targeting specific protein families, such as kinases or proteases, will be a key strategy. By incorporating structural motifs known to interact with these targets, researchers can increase the probability of identifying potent and selective inhibitors. For example, derivatives of this compound could be designed to target carbonic anhydrases, a family of enzymes for which sulfonamides are a well-known class of inhibitors. nih.govrsc.org

Integration with High-Throughput Screening in Academic Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. nih.govresearchgate.net The increasing prevalence of academic screening centers provides a valuable resource for exploring the therapeutic potential of novel compounds like this compound and its derivatives. researchgate.netbasicmedicalkey.comresearchgate.net

Target-Based and Phenotypic Screening: Derivative libraries of this compound can be subjected to both target-based and phenotypic HTS campaigns. nih.gov Target-based screens will assess the activity of the compounds against specific enzymes or receptors, while phenotypic screens will evaluate their effects on whole cells or organisms, potentially uncovering novel mechanisms of action.

Integration of HTS and Computational Chemistry: The synergy between HTS and computational chemistry can significantly streamline the drug discovery process. hilarispublisher.comsemanticscholar.org Virtual screening can be used to prioritize compounds for biological testing, enriching the hit rate of HTS campaigns. nih.gov Conversely, the data generated from HTS can be used to refine computational models, leading to more accurate predictions and a more efficient design-synthesize-test-analyze cycle.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-3-methanesulfonamidobenzoic acid with high purity?

The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach is:

Sulfonamide Formation : React 3-amino-4-chlorobenzoic acid with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the methanesulfonamido group.

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% by area normalization).

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., chloro at C4, methanesulfonamido at C3).
    • IR Spectroscopy : Identify sulfonamide N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M–H]⁻ at m/z 248.03 for C₈H₇ClNO₄S) .
  • X-ray Crystallography : Solve crystal structures using SHELXL for refinement and WinGX for data processing .

Q. What storage conditions ensure the stability of this compound?

  • Temperature : Store at 0–4°C in amber vials to prevent thermal degradation.
  • Moisture Control : Use desiccants (silica gel) under inert gas (N₂/Ar) to avoid hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :
    • Functional Selection : Use hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost .
    • Basis Sets : Employ 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
    • Outputs : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and electrostatic potential maps for intermolecular interactions.
  • Validation : Compare computed IR spectra with experimental data to refine parameters .

Q. What strategies resolve contradictions between experimental and computational reactivity data?

  • Cross-Validation :
    • Multiple DFT Methods : Compare results from B3LYP, M06-2X, and ωB97XD to assess functional dependence .
    • Experimental Replication : Re-measure reaction kinetics under controlled conditions (e.g., solvent polarity, temperature).
  • Error Analysis : Quantify deviations using root-mean-square error (RMSE) for vibrational frequencies or bond lengths .

Q. How does crystallographic data validate the molecular structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement :
    • SHELXL : Refine atomic coordinates, thermal parameters, and occupancy factors.
    • WinGX : Generate ORTEP diagrams and analyze hydrogen-bonding networks .
  • Metrics : Report R-factors (R₁ < 0.05) and check against Cambridge Structural Database (CSD) entries for similar sulfonamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.